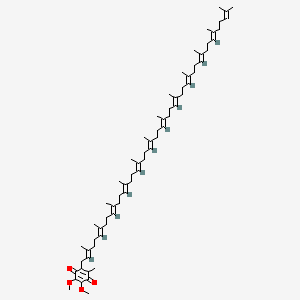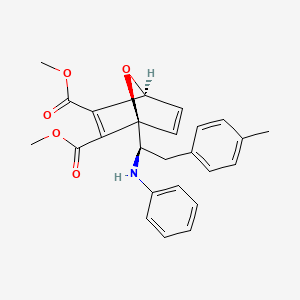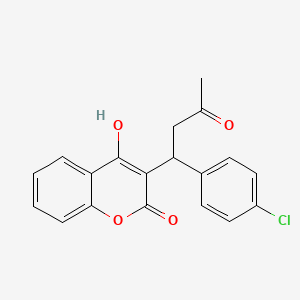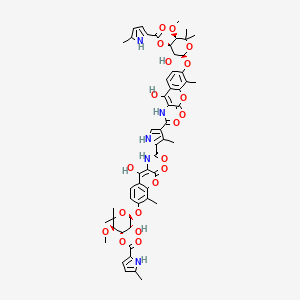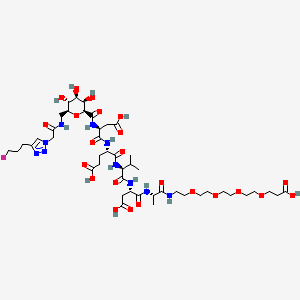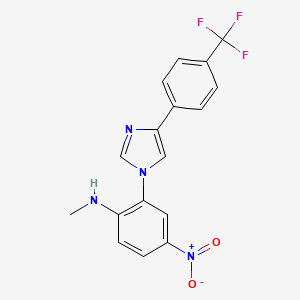
CU-T12-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CU-T12-9 是一种合成的 小分子,作为Toll样受体2 (TLR2) 的激动剂。 它特异性地结合并激活 TLR2-TLR1 异二聚体,这对免疫反应中的下游信号传导至关重要 。 这种化合物是从 TLR2 激活化合物库的筛选和优化中获得的 .
科学研究应用
CU-T12-9 具有广泛的科学研究应用,包括:
化学: 用作研究 Toll 样受体及其信号通路激活的工具。
生物学: 用于细胞测定中研究 TLR2-TLR1 异二聚体在免疫反应中的作用。
医学: 作为疫苗开发中的免疫刺激剂以及治疗炎症性和传染病的治疗剂的潜在用途。
作用机制
CU-T12-9 通过选择性地结合 TLR2-TLR1 异二聚体来发挥作用。 这种结合激活了 NF-κB 依赖性信号通路,导致促炎细胞因子(如肿瘤坏死因子-α (TNF-α)、白介素-10 (IL-10) 和诱导型一氧化氮合酶 (iNOS))的表达 。 This compound 的结合位点被认为位于异二聚体的界面上,支持其对 TLR2-TLR1 的选择性亲和力 .
生化分析
Biochemical Properties
CU-T12-9 plays a significant role in biochemical reactions. It binds to and activates TLR2-TLR1, one of the essential TLR2-heterodimers required for downstream signaling . The binding site of this compound has been suggested to be on the interface of the heterodimer, supporting its selective affinity for TLR2-TLR1 . This interaction with TLR2-TLR1 is crucial for the activation of NF-κB-dependent signaling, leading to the expression of TNF-α, IL-10, and iNOS .
Cellular Effects
In terms of cellular effects, this compound influences cell function by activating NF-κB-dependent signaling upon binding to the TLR2-TLR1 heterodimer . This activation leads to the expression of TNF-α, IL-10, and iNOS , which are key players in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and activation of the TLR2-TLR1 heterodimer . This binding is suggested to occur at the interface of the heterodimer, which supports its selective affinity . Upon binding, this compound activates NF-κB-dependent signaling, leading to changes in gene expression, including the expression of TNF-α, IL-10, and iNOS .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is provided as a dried powder and is stable for at least 6 months when properly stored . It maintains its selective agonistic activity, even at high concentrations, with minimal cytotoxicity .
Metabolic Pathways
Given its role as a TLR2-TLR1 agonist, it is likely to interact with enzymes or cofactors involved in TLR2-TLR1 signaling pathways .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Given its role as a TLR2-TLR1 agonist, it is likely to be localized where TLR2-TLR1 is present within the cell .
准备方法
CU-T12-9 通过一系列化学反应合成,涉及 TLR2-TLR1 激动剂的形成。 制备过程包括将 this compound 重新悬浮在二甲基亚砜 (DMSO) 中,并通过涡旋混合均匀 。然后将化合物储存在 -20°C 下以保持其稳定性。 工业生产方法涉及对合成化合物库进行高通量筛选和优化,以识别和增强该分子的激动活性 .
化学反应分析
相似化合物的比较
CU-T12-9 独特的特点是即使在高浓度下也能选择性地激活 TLR2-TLR1 异二聚体,且细胞毒性最小 。类似的化合物包括:
Pam3CSK4: 一种合成三酰化脂肽,激活 TLR2-TLR1。
FSL-1: 一种合成二酰化脂肽,激活 TLR2-TLR6。
咪喹莫特: 一种 TLR7 激动剂,用于治疗某些皮肤病.
This compound 由于其高特异性和最小细胞毒性,使其成为科学研究和潜在治疗应用中的宝贵工具。
属性
IUPAC Name |
N-methyl-4-nitro-2-[4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c1-21-14-7-6-13(24(25)26)8-16(14)23-9-15(22-10-23)11-2-4-12(5-3-11)17(18,19)20/h2-10,21H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITXVDAFEYLWQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N2C=C(N=C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R)-2-hydroxy-4-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid](/img/structure/B606755.png)
